3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine
Overview
Description
3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C11H18N4 and its molecular weight is 206.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis of Polyhydroxyalkyl-Substituted Pyrroles : A study by Wang et al. (2013) describes an efficient one-pot synthesis method for polyhydroxyalkyl-substituted pyrroles using 1,2-cyclopropa-3-pyranones with primary amines, which could be relevant for synthesizing similar compounds to the one (Wang et al., 2013).
Cyclopropanes in Medicinal Chemistry : Gagnon et al. (2007) highlight the use of cyclopropanes in medicinal chemistry due to their unique spatial and electronic features, which could be pertinent to understanding the properties of 3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine (Gagnon et al., 2007).
Potential Therapeutic Applications
Cytotoxicity Evaluation of Pyrazolyl Derivatives : Alam et al. (2018) discuss the design, synthesis, and cytotoxicity evaluation of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, highlighting their potential as anticancer agents. This could be relevant for exploring the therapeutic potential of similar pyrazol derivatives (Alam et al., 2018).
Synthesis of Antioxidant Agents : El‐Mekabaty et al. (2016) synthesized new fused pyrazole derivatives bearing indole moiety, evaluated as antioxidant agents. This study could provide insights into the antioxidant potential of similar compounds (El‐Mekabaty et al., 2016).
Chemical Reactions and Transformations
Synthesis of Multi-Component Reactions : Jiang et al. (2014) established new multicomponent domino reactions of arylglyoxals with pyrazol-5-amines, offering a pathway to create diverse heterocycles. This research could be significant in developing methodologies for synthesizing complex derivatives of the compound (Jiang et al., 2014).
Bicyclization Approaches to Pyrazolo[3,4-b]pyridine Derivatives : Tu et al. (2014) describe a four-component bicyclization strategy to create multicyclic pyrazolo[3,4-b]pyridines. This study could offer valuable insights into complex synthesis processes relevant to similar compounds (Tu et al., 2014).
Properties
IUPAC Name |
5-cyclopropyl-2-(pyrrolidin-2-ylmethyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c12-11-6-10(8-3-4-8)14-15(11)7-9-2-1-5-13-9/h6,8-9,13H,1-5,7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJONVNHDQSTNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C(=CC(=N2)C3CC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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